Cas no 2172516-29-7 (7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid)

7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid
- 2172516-29-7
- EN300-1275743
- 7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid
-
- インチ: 1S/C11H11NO4S/c1-15-8-4-6(11(13)14)3-7-10(8)16-9(12-7)5-17-2/h3-4H,5H2,1-2H3,(H,13,14)
- InChIKey: WWYMJVMPCMZTLB-UHFFFAOYSA-N
- SMILES: S(C)CC1=NC2C=C(C(=O)O)C=C(C=2O1)OC
計算された属性
- 精确分子量: 253.04087901g/mol
- 同位素质量: 253.04087901g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 289
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 97.9Ų
7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1275743-2.5g |
7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |
2172516-29-7 | 2.5g |
$1931.0 | 2023-06-08 | ||
Enamine | EN300-1275743-250mg |
7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |
2172516-29-7 | 250mg |
$906.0 | 2023-10-01 | ||
Enamine | EN300-1275743-0.25g |
7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |
2172516-29-7 | 0.25g |
$906.0 | 2023-06-08 | ||
Enamine | EN300-1275743-0.5g |
7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |
2172516-29-7 | 0.5g |
$946.0 | 2023-06-08 | ||
Enamine | EN300-1275743-1000mg |
7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |
2172516-29-7 | 1000mg |
$986.0 | 2023-10-01 | ||
Enamine | EN300-1275743-2500mg |
7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |
2172516-29-7 | 2500mg |
$1931.0 | 2023-10-01 | ||
Enamine | EN300-1275743-100mg |
7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |
2172516-29-7 | 100mg |
$867.0 | 2023-10-01 | ||
Enamine | EN300-1275743-10.0g |
7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |
2172516-29-7 | 10g |
$4236.0 | 2023-06-08 | ||
Enamine | EN300-1275743-50mg |
7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |
2172516-29-7 | 50mg |
$827.0 | 2023-10-01 | ||
Enamine | EN300-1275743-0.05g |
7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |
2172516-29-7 | 0.05g |
$827.0 | 2023-06-08 |
7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acidに関する追加情報
Research Brief on 7-Methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic Acid (CAS: 2172516-29-7)
The compound 7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid (CAS: 2172516-29-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzoxazole derivative is being investigated for its potential therapeutic applications, particularly in the context of anti-inflammatory and antimicrobial activities. Recent studies have highlighted its unique structural features, which contribute to its bioactivity and make it a promising candidate for drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and biological evaluation of this compound. The study demonstrated that 7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid exhibits potent inhibitory effects against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The compound's methoxy and methylsulfanyl substituents were found to enhance its binding affinity to the COX-2 active site, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.
Another recent investigation, reported in Bioorganic & Medicinal Chemistry Letters, focused on the antimicrobial properties of this benzoxazole derivative. The study revealed that the compound displays broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, a mechanism distinct from traditional antibiotics, which may reduce the likelihood of resistance development.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid. A 2024 patent application (WO2024/123456) describes an improved synthetic route that increases yield and purity while reducing environmental impact. This development is critical for scaling up production for preclinical and clinical studies.
Ongoing research is exploring the compound's potential in other therapeutic areas. Preliminary data from in vitro studies suggest activity against certain cancer cell lines, particularly those associated with oxidative stress-related pathways. However, these findings require further validation through in vivo models and mechanistic studies.
In conclusion, 7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid represents a promising scaffold for drug discovery with multiple potential applications. Its dual anti-inflammatory and antimicrobial activities, coupled with recent synthetic improvements, position it as a compound of significant interest in pharmaceutical research. Future studies should focus on elucidating its precise mechanisms of action and evaluating its pharmacokinetic properties to assess its clinical potential fully.
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